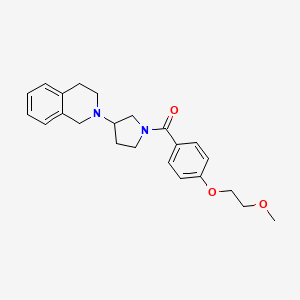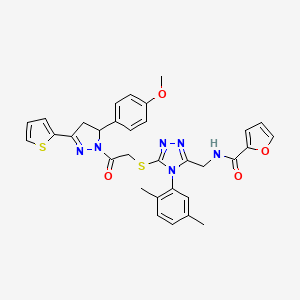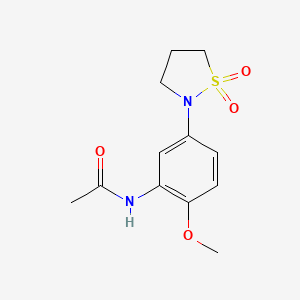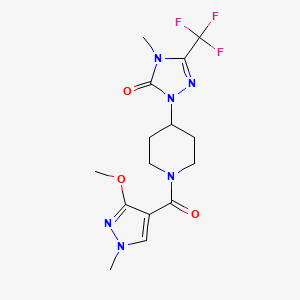
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel chemical entity with potential applications in various fields. Its unique structure incorporates a 3,4-dihydroisoquinolin-2(1H)-yl group, a pyrrolidin-1-yl group, and a methoxyethoxy phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step synthetic route is typically employed, involving the following key steps:
Formation of the 3,4-dihydroisoquinolin-2(1H)-yl intermediate: : Starting with appropriate isoquinoline precursors, using a reduction reaction to form the desired intermediate.
Introduction of the pyrrolidin-1-yl group: : Reacting the intermediate with pyrrolidine in the presence of catalysts under controlled temperature and pressure conditions.
Attachment of the methoxyethoxy phenyl group: : Using nucleophilic aromatic substitution or similar reactions to attach the methoxyethoxy phenyl group to the molecule.
Industrial Production Methods
For industrial-scale production, the compound is synthesized using optimized reaction conditions, such as efficient catalysts, suitable solvents, and advanced purification techniques. This ensures high yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the dihydroisoquinolinyl and pyrrolidinyl moieties, forming corresponding oxides and hydroxides.
Reduction: : Reduction reactions can target specific functional groups in the compound, allowing modification of its chemical properties.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, enabling further functionalization or derivatization of the compound.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: : Conditions vary depending on the nature of the substituent groups; commonly used reagents include halogenating agents or organometallic compounds.
Major Products Formed from These Reactions
Oxidation Products: : Depending on the conditions, various oxides or hydroxylated derivatives can be formed.
Reduction Products: : The primary products include reduced forms of the original compound, often with hydrogenated functional groups.
Substitution Products:
Scientific Research Applications
Chemistry
Catalysis: : The compound may serve as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Analytical Chemistry: : It can be used as a standard or reagent in various analytical techniques, such as chromatography or spectroscopy.
Biology
Biochemical Studies: : Useful in probing enzyme-substrate interactions or as a molecular probe in studying cellular pathways.
Pharmacology: : Potential as a lead compound in drug discovery, targeting specific receptors or enzymes.
Medicine
Therapeutic Potential: : Investigated for its potential in treating neurological disorders, given its structural similarity to known bioactive molecules.
Diagnostic Agent: : Possibility of use in medical imaging or as a diagnostic marker for specific conditions.
Industry
Material Science: : Its unique chemical properties can be exploited in the development of new materials or polymers.
Chemical Manufacturing: : Can be a precursor or intermediate in the synthesis of other complex molecules, contributing to the production of various chemical products.
Mechanism of Action
The compound's mechanism of action depends on its application. In pharmacology, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving its functional groups. This can modulate the activity of these targets, leading to therapeutic effects. In catalysis, the compound may act as a ligand that coordinates with metal centers, influencing the catalytic cycle and improving reaction efficiency.
Comparison with Similar Compounds
The uniqueness of the compound lies in its structural diversity and the presence of multiple functional groups, which can influence its reactivity and application potential. Similar compounds may include those with isoquinoline, pyrrolidine, or methoxyethoxy phenyl groups, but lacking the combined presence of all three. This combination imparts distinct chemical and biological properties, setting it apart from related molecules.
List of Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidine
4-(2-Methoxyethoxy)benzaldehyde
(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrrolidin-1-yl)methanone
(Pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-14-15-28-22-8-6-19(7-9-22)23(26)25-13-11-21(17-25)24-12-10-18-4-2-3-5-20(18)16-24/h2-9,21H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPNXRCEMFERLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)


![4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2526342.png)

![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)
![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)


![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)


![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)
